Technical Guide: CAS 2060053-75-8 (JNJ-74699157/ARS-3248)
Technical Guide: CAS 2060053-75-8 (JNJ-74699157/ARS-3248)
This technical guide details the chemical characteristics, pharmacology, and safety profile of JNJ-74699157 (also known as ARS-3248 ), assigned CAS 2060053-75-8 .[1]
[1]
Executive Summary
CAS 2060053-75-8 , chemically identified as JNJ-74699157 (or ARS-3248 ), is a synthetic small-molecule pharmacological agent designed as a targeted covalent inhibitor of the KRAS G12C oncoprotein.[1] Developed jointly by Wellspring Biosciences and Janssen Research & Development, it represents a second-generation effort to target the historically "undruggable" KRAS mutant by exploiting the Switch II Pocket (S-IIP).[1]
While the molecule demonstrated high selectivity and potency in preclinical models, its clinical development (Phase I, NCT04006301) was terminated due to dose-limiting skeletal muscle toxicities (specifically Grade 3–4 CPK elevation) and a lack of sufficient efficacy at tolerable doses.[1] This guide analyzes its chemical architecture, mechanism of action, and the specific toxicological challenges that defined its lifecycle.
Chemical Identity & Physicochemical Profile[1][2][3][4]
JNJ-74699157 belongs to a class of atropisomeric quinazoline-based inhibitors derived from the foundational chemistry of ARS-1620.[1] It is designed to overcome the rapid metabolic clearance observed in earlier prototypes.
Nomenclature and Identifiers
| Parameter | Details |
| CAS Registry Number | 2060053-75-8 |
| Primary Code Names | JNJ-74699157, ARS-3248 |
| Chemical Class | Small Molecule, Covalent Electrophile |
| Scaffold Type | Quinazoline / Heterocyclic Atropisomer |
| Target | KRAS p.G12C (Glycine-12 to Cysteine mutant) |
Physicochemical Characteristics
The molecule was optimized for oral bioavailability and stability compared to its predecessor, ARS-1620.[1]
| Property | Characteristic / Value | Implication |
| Binding Mode | Irreversible Covalent | Forms a covalent bond with the thiol group of Cys12.[1] |
| Stereochemistry | Atropisomeric | Restricted rotation ensures the warhead is pre-positioned for the target cysteine. |
| Solubility | Low to Moderate (Aqueous) | Requires formulation aids (e.g., amorphous solid dispersion) for oral delivery.[1] |
| Metabolic Stability | High (Preclinical) | Designed to resist rapid oxidative metabolism (CYP3A4) common in first-gen inhibitors.[1] |
| Warhead | Acrylamide derivative | The electrophilic moiety responsible for the Michael addition reaction with Cys12. |
Mechanism of Action (MoA)
JNJ-74699157 functions as a GDP-state specific covalent inhibitor .[1] Unlike ATP-competitive kinase inhibitors, it does not compete with the nucleotide (GTP/GDP) directly but binds to an allosteric pocket that exists only when KRAS is in its inactive (GDP-bound) conformation.[1]
The "Trapping" Mechanism[1]
-
Recognition: The inhibitor binds to the Switch II Pocket (S-IIP) , a shallow hydrophobic groove near the effector binding region.[1]
-
Reaction: The acrylamide warhead is positioned in proximity to the mutant Cysteine 12 residue.
-
Locking: A Michael addition reaction occurs, forming a permanent covalent bond.
-
Consequence: The KRAS G12C protein is "trapped" in the inactive GDP-bound state, preventing the exchange of GDP for GTP.[1] This blocks the interaction with downstream effectors like RAF, halting the MAPK signaling cascade.[2]
Signaling Pathway Visualization
The following diagram illustrates the interruption of the RAS-RAF-MEK-ERK pathway by JNJ-74699157.[1]
Caption: JNJ-74699157 covalently locks KRAS G12C in the inactive GDP state, severing downstream signaling.
Safety Profile & Toxicology (Clinical Findings)
The clinical development of JNJ-74699157 was halted primarily due to safety concerns that emerged during the Phase I dose-escalation study (NCT04006301).[1]
Dose-Limiting Toxicity (DLT)
The primary adverse event leading to trial termination was skeletal muscle toxicity , characterized by elevated Creatine Phosphokinase (CPK).[1]
| Adverse Event | Grade (CTCAE) | Incidence | Clinical Manifestation |
| Increased CPK | Grade 3–4 | High | Asymptomatic or symptomatic elevation of muscle enzymes, posing a risk of rhabdomyolysis.[1] |
| Myalgia | Grade 1–2 | Moderate | Muscle pain and weakness associated with CPK spikes.[1] |
| Fatigue | Grade 1–2 | Common | Generalized asthenia.[1] |
Mechanism of Toxicity
While KRAS G12C inhibitors are designed to be tumor-specific (since wild-type KRAS lacks Cys12), off-target effects or specific metabolic liabilities can cause toxicity.[1] The muscle toxicity observed with JNJ-74699157 is distinct from the gastrointestinal/hepatotoxicity profile of other G12C inhibitors (e.g., sotorasib).[1]
-
Hypothesis: The toxicity may stem from off-target binding to other cysteine-containing kinases or proteins enriched in skeletal muscle, or a metabolite-driven effect.[1]
Synthesis & Manufacturing Principles
While the exact proprietary process is confidential, the synthesis of this class of inhibitors generally follows a convergent route.
Retrosynthetic Analysis
The molecule is typically assembled from three key components:
-
The Core Scaffold: A quinazoline or pyrido-pyrimidine ring system.[1]
-
The Chiral Amine: Often a piperazine or pyrrolidine derivative that fits into the solvent-exposed region.[1]
-
The Warhead: An acryloyl chloride or similar electrophile introduced in the final step.
General Synthetic Workflow
-
Scaffold Construction: Nucleophilic aromatic substitution (SNAr) is used to functionalize the quinazoline core with the chiral amine.
-
Coupling: The core is coupled with a phenol or aryl group that occupies the hydrophobic pocket (Switch II).
-
Acrylation (Critical Step): The final step involves reacting the secondary amine on the scaffold with acryloyl chloride or an acrylic acid derivative (using coupling agents like HATU) to install the reactive warhead.
-
Control: Temperature must be strictly controlled (<0°C) to prevent polymerization of the acrylamide.[1]
-
Experimental Protocols
In Vitro KRAS G12C Binding Assay (Mass Spectrometry)
To verify covalent engagement of JNJ-74699157 with KRAS G12C.[1]
Reagents:
-
Recombinant KRAS G12C protein (GDP-loaded).[1]
-
JNJ-74699157 (10 mM DMSO stock).[1]
-
Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MgCl2.[1]
Protocol:
-
Incubation: Dilute KRAS G12C protein to 2 µM in reaction buffer.
-
Treatment: Add JNJ-74699157 at a 1:1 to 1:10 molar ratio (Protein:Inhibitor).
-
Time-Course: Incubate at Room Temperature for 1, 2, and 4 hours.
-
Quenching: Stop reaction by adding 0.1% Formic Acid.
-
Analysis: Analyze via Intact Protein LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Validation: A mass shift of +MW of Inhibitor (approx. +500-600 Da) on the protein peak confirms covalent adduct formation.[1]
Cellular Phospho-ERK (pERK) Inhibition Assay
To measure potency in a cellular context.[1][3]
Cell Line: NCI-H358 (KRAS G12C mutant NSCLC).[1] Protocol:
-
Seeding: Plate 20,000 cells/well in a 96-well plate; incubate overnight.
-
Dosing: Treat cells with serial dilutions of JNJ-74699157 (0.1 nM to 10 µM) for 2–4 hours.
-
Lysis: Remove media and lyse cells with Phospho-Safe extraction buffer.
-
Detection: Quantify pERK1/2 and Total ERK levels using an ELISA or AlphaLISA kit.
-
Calculation: Plot pERK/Total ERK ratio vs. log[concentration] to determine IC50.
References
-
Clinical Trial (NCT04006301): First-in-Human Study of JNJ-74699157 in Participants With Tumors Harboring the KRAS G12C Mutation.[1][4] U.S. National Library of Medicine.[1] [Link][1]
-
Phase I Results: Phase I Study of JNJ-74699157 in Patients with Advanced Solid Tumors Harboring the KRAS G12C Mutation.[1][4][5] The Oncologist, 2022.[4] [Link][1]
-
Discovery Chemistry: The KRAS G12C Inhibitor Landscape: From Discovery to Clinical Application. ACS Medicinal Chemistry Letters, 2021. [Link]
-
Mechanism Review: Drugging the Undruggable: Advances in Targeting KRAS G12C. Nature Reviews Drug Discovery. [Link][1]
Sources
- 1. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural insights, regulation, and recent advances of RAS inhibitors in the MAPK signaling cascade: a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 5. JNJ-74699157 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
